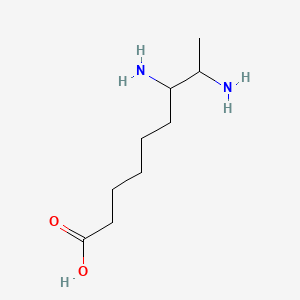

7,8-Diaminononanoic acid

Description

Properties

IUPAC Name |

7,8-diaminononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEGBPIYGIWCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCC(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944351 | |

| Record name | 7,8-Diaminononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21738-21-6 | |

| Record name | 7,8-Diaminononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21738-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Diaminopelargonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Diaminononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Precursor Selection

The most widely reported chemical synthesis of DAPA involves the reaction of halogenated carboxylic acid esters with metal cyanates. As detailed in US Patent 6916947B2, halogenated esters such as α-halooctanoic acid esters serve as starting materials due to their reactivity in nucleophilic substitution reactions. The general structure of these precursors follows the formula , where is a halogen (e.g., Cl, Br) and is a linear alkyl chain. For DAPA synthesis, 6-chlorohexyl malonic acid diesters are preferred, as their decarboxylation yields the desired eight-carbon backbone.

Urethane Formation and Saponification

The synthesis proceeds through a two-step mechanism:

-

Urethane Formation : The halogenated ester reacts with a metal cyanate (e.g., potassium cyanate) in an aprotic polar solvent (e.g., dimethylformamide) at elevated temperatures (120–160°C). This step replaces the halogen atom with a urethane group () via nucleophilic attack, forming a urethane carbonic acid intermediate.

-

Acidic Saponification : The intermediate undergoes hydrolysis using aqueous hydrochloric acid, simultaneously cleaving the ester and urethane groups. Decarboxylation of the resulting carbamic acid releases CO and yields DAPA hydrochloride, which precipitates as a crystalline solid.

Table 1: Optimized Conditions for Urethane Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes reaction rate |

| Solvent | Dimethylformamide | Enhances solubility |

| Molar Ratio (Ester:Cyanate) | 1:1.2 | Reduces side reactions |

| Reaction Time | 3 hours | 80% yield |

Enzymatic Biosynthesis in Microbial Systems

Role of BioA in Biotin Pathways

In Mycobacterium tuberculosis and Escherichia coli, DAPA is synthesized enzymatically via the transamination of 7-keto-8-aminopelargonic acid (KAPA) by BioA, a PLP-dependent aminotransferase. The reaction mechanism involves:

Fermentation and Recombinant Expression

Large-scale production of DAPA utilizes engineered E. coli strains overexpressing BioA. Key steps include:

Table 2: Enzymatic Transamination Efficiency

| Substrate | Enzyme Activity (μmol/min/mg) | K (mM) |

|---|---|---|

| KAPA | 12.4 ± 0.8 | 0.45 |

| Glutamate | 8.9 ± 0.6 | 1.2 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions: 7,8-Diaminononanoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products:

Oxidation: 7,8-dinitrononanoic acid.

Reduction: 7,8-diamino-1-nonanol.

Substitution: 7,8-diaminononanamide or 7,8-diaminononylurea.

Scientific Research Applications

Biochemical Significance

7,8-Diaminononanoic acid is a key intermediate in the biosynthesis of biotin. It is synthesized from pimeloyl-CoA through a series of enzymatic reactions involving transaminases and other enzymes. The following sections detail its applications in various research domains.

Biocatalysis

This compound is involved in several enzymatic reactions:

- Dethiobiotin Synthetase : This enzyme catalyzes the carbonylation of this compound to form dethiobiotin. The reaction proceeds regiospecifically via the N7-carbamate intermediate, highlighting its importance in biotin biosynthesis .

- Transaminase Activity : The compound acts as a substrate for aminotransferases that utilize S-adenosyl-L-methionine as an amino donor to convert 8-amino-7-oxononanoate into 7,8-diaminopelargonic acid .

Antimicrobial and Herbicide Development

Research has identified this compound as a target for developing antimicrobial agents. Its structural properties allow it to inhibit the growth of certain bacteria by disrupting their metabolic pathways related to biotin synthesis .

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them potential candidates for new antibiotic formulations .

Metabolic Pathways

The compound plays a crucial role in metabolic pathways within microorganisms such as Escherichia coli. It is produced during the metabolism of fatty acids and is involved in the synthesis of biotin precursors .

Table 1: Key Enzymatic Reactions Involving this compound

Potential Therapeutic Applications

Due to its role in biotin synthesis and microbial metabolism, there is ongoing research into the therapeutic potential of targeting pathways involving this compound for treating bacterial infections and metabolic disorders .

Case Study 1: Biocatalysis Optimization

A study investigated the efficiency of Corynebacterium amycolatum enzymes in utilizing various fatty acids to produce this compound. The findings indicated that engineered strains could enhance yields significantly compared to wild-type strains .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound demonstrated effective inhibition against Mycobacterium tuberculosis, suggesting its potential use in developing new anti-tubercular drugs .

Mechanism of Action

The primary mechanism of action of 7,8-diaminononanoic acid involves its role as a substrate in the biosynthesis of biotin. The compound undergoes ATP-dependent carboxylation, catalyzed by the enzyme dethiobiotin synthetase, to form an ureido ring. This reaction is crucial for the formation of biotin, which acts as a coenzyme in carboxylation reactions essential for fatty acid synthesis and amino acid metabolism .

Comparison with Similar Compounds

8-Amino-7-oxononanoic Acid (KAPA)

- Structure: KAPA (C₉H₁₇NO₃; CAS 4707-58-8) contains an 8-amino group and a 7-keto group, distinguishing it from DAPA, which has two amino groups at positions 7 and 8 .

- Role in Pathway: KAPA is the direct precursor to DAPA, synthesized via BioF (KAPA synthase) from pimeloyl-CoA and alanine. BioA converts KAPA to DAPA using S-adenosyl methionine (SAM) as the amino donor .

- Functional Difference: The absence of the second amino group in KAPA prevents its direct carboxylation by BioD, necessitating the aminotransferase activity of BioA for pathway progression .

Dethiobiotin

- Structure : Dethiobiotin (C₁₀H₁₈N₂O₃) contains a carbamate bridge formed between the N7 and C9 positions of DAPA, introduced by BioD in an ATP-dependent carboxylation .

- Role in Pathway : Dethiobiotin is the penultimate intermediate before sulfur insertion by BioB (biotin synthase) to form biotin .

- Key Mechanistic Insight : BioD catalyzes regiospecific N7-carbamate formation in DAPA, a reaction critical for dethiobiotin production .

Biotin

- Structure : Biotin (C₁₀H₁₆N₂O₃S) incorporates a tetrahydrothiophene ring fused with a ureido group, derived from dethiobiotin via sulfur insertion by BioB .

- Functional Significance : Unlike DAPA and dethiobiotin, biotin serves as a cofactor for carboxylation enzymes in central metabolism, highlighting the pathway’s divergence at the final step .

Structural and Functional Data

Table 1: Chemical and Functional Comparison

Table 2: Enzymatic Steps and Inhibitors

Research Findings and Implications

Regiospecificity of BioD: Carboxylation of DAPA by BioD occurs exclusively at the N7 position, forming a carbamate intermediate essential for dethiobiotin synthesis . This specificity distinguishes DAPA from other diaminocarboxylic acids lacking the (7R,8S) configuration.

Antimicrobial Targeting: BioA inhibitors like amiclenomycin disrupt DAPA synthesis, rendering pathogens like Mycobacterium tuberculosis auxotrophic for biotin . Genetic knockout of bioA in M. tuberculosis abolishes growth without exogenous biotin .

Structural Insights : Crystal structures of *H. pylori dethiobiotin synthetase (BioD) reveal conserved active-site residues critical for DAPA binding and catalysis, informing inhibitor design .

Biological Activity

7,8-Diaminononanoic acid (DAPA), also known as 7,8-diaminopelargonic acid, is an amino fatty acid that plays a crucial role in various biological processes, particularly in the biosynthesis of biotin. This compound is characterized by its medium-chain fatty acid structure, containing a total of nine carbon atoms and two amino groups at the 7th and 8th positions. Its chemical formula is with a molecular weight of approximately 188.27 g/mol.

- IUPAC Name : this compound

- CAS Number : 21738-21-6

- Molecular Weight : 188.2673 g/mol

- Chemical Structure :

Biological Role

This compound is primarily recognized for its involvement in the biosynthesis of biotin, an essential vitamin for various metabolic processes. It serves as an intermediate in the pathway that converts simple precursors into biotin through a series of enzymatic reactions.

Enzymatic Reactions

-

Dethiobiotin Synthetase Reaction :

- Reaction :

- Enzyme : Dethiobiotin synthetase (BIO4)

- Function : Catalyzes the formation of dethiobiotin from DAPA.

-

Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase Reaction :

- Reaction :

- Enzyme : Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BIO3)

- Function : Transfers an amino group to form DAPA from its precursor.

Biological Activity and Effects

The biological activity of this compound can be summarized as follows:

- Role in Biotin Biosynthesis : DAPA is a key precursor in the synthesis of biotin, which is vital for carboxylation reactions and plays a significant role in energy metabolism.

- Antimicrobial Properties : Research indicates that some derivatives of DAPA exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics or herbicides .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Biotin Biosynthesis Pathway Analysis :

- Antimicrobial Activity Assessment :

- Metabolic Pathway Exploration :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C9H20N2O2 |

| Molecular Weight | 188.2673 g/mol |

| CAS Number | 21738-21-6 |

| Role | Biotin biosynthesis precursor |

| Solubility | Slightly soluble in water |

| Enzyme | Reaction | Function |

|---|---|---|

| Dethiobiotin Synthetase | ATP + 7,8-diaminononanoate + CO₂ → ADP + phosphate + dethiobiotin | Converts DAPA to dethiobiotin |

| Adenosylmethionine Aminotransferase | S-adenosyl-L-methionine + 8-amino-7-oxononanoate → S-adeno... + 7,8-diaminononanoate | Forms DAPA from its precursor |

Q & A

Q. What is the enzymatic role of 7,8-diaminononanoic acid in biotin biosynthesis?

In the biotin biosynthesis pathway, this compound (DAPA) is a key intermediate. It is generated via the transamination of (8S)-8-amino-7-oxononanoic acid (KAPA) by the pyridoxal 5′-phosphate (PLP)-dependent enzyme BioA (DAPA synthase), which uses S-adenosyl methionine (SAM) as the amino donor. DAPA is subsequently carboxylated by BioD (dethiobiotin synthetase) to form dethiobiotin, a precursor to biotin .

Q. How is this compound synthesized in bacterial systems?

In Mycobacterium tuberculosis and other bacteria, DAPA synthesis begins with the condensation of pimeloyl-CoA and alanine by BioF (KAPA synthase). BioA then catalyzes the transamination of KAPA to DAPA using SAM. This step is critical for maintaining biotin-dependent metabolic processes in pathogens, making BioA a target for antimicrobial drug development .

Q. What experimental techniques are used to characterize the stability of this compound in enzymatic assays?

Fluorescence displacement assays and HPLC-based methods are commonly employed to monitor DAPA formation and degradation. For example, isotopic labeling (e.g., deuterated analogs) can track substrate turnover, while crystallography reveals enzyme-substrate interactions .

Advanced Research Questions

Q. What structural insights have crystallography provided into dethiobiotin synthetase's interaction with this compound?

High-resolution crystal structures of E. coli dethiobiotin synthetase complexed with DAPA reveal that the enzyme binds the substrate via interactions with residues from both subunits of its homodimeric structure. The N7-carbamate intermediate forms regiospecifically, with the terminal carboxyl group of DAPA interacting with Tyr187 at the monomer-monomer interface. Metal ions (e.g., Mn²⁺ or Ca²⁺) coordinate with phosphate groups of ATP/ADP and active-site residues (e.g., Asp54, Thr16), stabilizing the reaction intermediate .

Q. How do isotopic labeling studies clarify the carboxylation mechanism of this compound?

Deuterium-labeled analogs of nonanoic acid (e.g., nonanoic-2,2-d2 acid) enable tracking of carboxylation regiochemistry. Studies show that BioD exclusively carboxylates the N7 position of DAPA, forming a carbamate intermediate. This specificity is confirmed via mass spectrometry and NMR analysis of enzyme-bound intermediates .

Q. What explains nucleotide triphosphate promiscuity in dethiobiotin synthetase during carboxylation?

Structural analyses demonstrate that dethiobiotin synthetase can utilize ATP analogs (e.g., adenylyl β,γ-methylene diphosphonate) due to a flexible phosphate-binding loop (Gly8–Thr16). The enzyme’s ability to accommodate alternative nucleotides is attributed to conserved interactions with the adenine ring and metal-ion coordination at the γ-phosphate site .

Q. How can discrepancies in proposed mechanisms for dethiobiotin synthetase be resolved?

Contradictions arise from variations in metal-ion binding (e.g., Mn²⁺ vs. Ca²⁺) and substrate positioning observed in crystallographic studies. Methodological adjustments, such as buffer composition (e.g., bicarbonate concentration) and cryoprotectant use during crystallization, may stabilize distinct intermediates. Comparative kinetic assays under controlled conditions are recommended to reconcile mechanistic models .

Methodological Guidance

Q. What strategies mitigate data variability in fluorescence-based assays for BioA activity?

To reduce noise, pre-incubate BioA with PLP to ensure cofactor saturation. Include SAM at stoichiometric excess to prevent rate-limiting amino donor availability. Normalize fluorescence signals using internal controls (e.g., quenched reaction aliquots) .

Q. How should crystallographic data for enzyme-substrate complexes be validated?

Cross-validate electron density maps with isotopic labeling (e.g., selenomethionine substitution) and mutagenesis (e.g., Tyr187Ala). Use orthogonal techniques like ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What computational tools are suitable for modeling this compound in enzyme dynamics?

Molecular dynamics simulations (e.g., GROMACS) with force fields (e.g., CHARMM36) can model DAPA’s conformational flexibility during catalysis. QM/MM (quantum mechanics/molecular mechanics) hybrid methods are recommended for studying carboxylation transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.